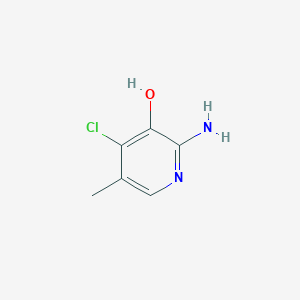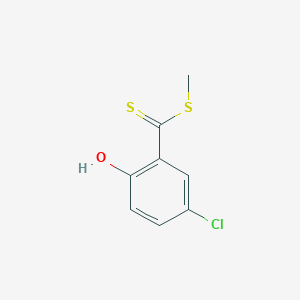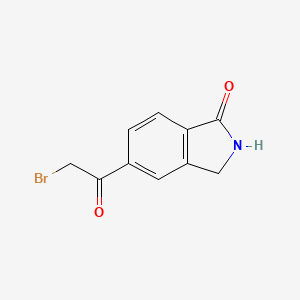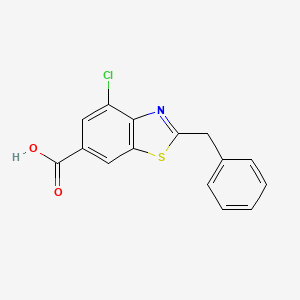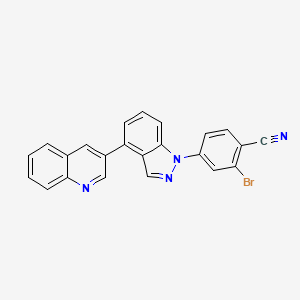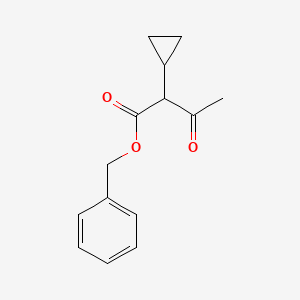
Benzyl 2-cyclopropyl-3-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 2-cyclopropyl-3-oxobutanoate is an organic compound with the molecular formula C14H16O3 It is a member of the ester family, characterized by the presence of a benzyl group attached to a cyclopropyl-3-oxobutanoate moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-cyclopropyl-3-oxobutanoate typically involves the alkylation of enolate ions. The process begins with the formation of an enolate ion from a β-keto ester, followed by alkylation with a suitable alkyl halide. The reaction conditions often include the use of a strong base such as sodium ethoxide in ethanol to generate the enolate ion, which then undergoes nucleophilic substitution with the alkyl halide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions: Benzyl 2-cyclopropyl-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
科学的研究の応用
Benzyl 2-cyclopropyl-3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Benzyl 2-cyclopropyl-3-oxobutanoate involves its interaction with molecular targets through various pathways. The ester group can undergo hydrolysis to release the active cyclopropyl-3-oxobutanoate moiety, which may interact with enzymes or receptors in biological systems. The exact molecular targets and pathways would depend on the specific application and context of use .
類似化合物との比較
Ethyl acetoacetate: Similar in structure, it is used in the acetoacetic ester synthesis and has applications in the preparation of ketones and other molecules
Diethyl malonate: Used in the malonic ester synthesis, it is another β-keto ester with similar reactivity.
Uniqueness: Benzyl 2-cyclopropyl-3-oxobutanoate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of compounds with specific structural and functional characteristics.
特性
分子式 |
C14H16O3 |
|---|---|
分子量 |
232.27 g/mol |
IUPAC名 |
benzyl 2-cyclopropyl-3-oxobutanoate |
InChI |
InChI=1S/C14H16O3/c1-10(15)13(12-7-8-12)14(16)17-9-11-5-3-2-4-6-11/h2-6,12-13H,7-9H2,1H3 |
InChIキー |
GORCJNFTGBMXOC-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(C1CC1)C(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Thieno[2,3-b]thiopyran-4-one](/img/structure/B13878582.png)
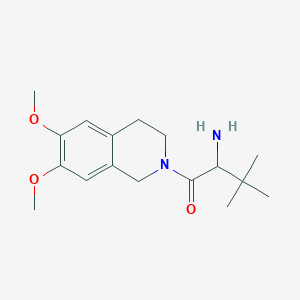
![N'-[2-(4-methoxyphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]ethanimidamide](/img/structure/B13878594.png)
![2-phenylmethoxy-6,7-dihydro-5H-[1,3]thiazolo[5,4-c]pyridin-4-one](/img/structure/B13878596.png)
![N-[6-(4-tert-butylphenoxy)pyridin-3-yl]-2-methylbenzamide](/img/structure/B13878603.png)
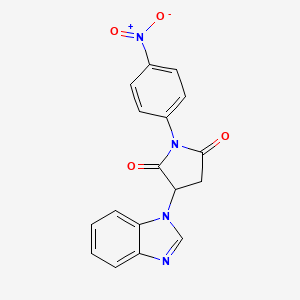
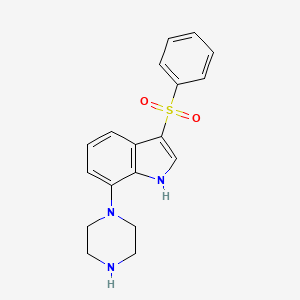
![8-(2-Phenylpyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13878608.png)
